molecular formula C15H12N2O2 B11859806 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one CAS No. 477849-11-9

3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B11859806
CAS No.: 477849-11-9
M. Wt: 252.27 g/mol
InChI Key: LAPXFFPNAFALMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-aminonicotinic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the naphthyridine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The naphthyridine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-1,8-naphthyridin-2(1H)-one.

    Reduction: Formation of partially or fully hydrogenated naphthyridine derivatives.

    Substitution: Formation of various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methylphenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.

    3-(4-Chlorophenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and can lead to different biological and chemical properties.

Properties

CAS No.

477849-11-9

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C15H12N2O2/c1-19-12-6-4-10(5-7-12)13-9-11-3-2-8-16-14(11)17-15(13)18/h2-9H,1H3,(H,16,17,18)

InChI Key

LAPXFFPNAFALMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.